2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone dihydrochloride
Overview
Description
2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone dihydrochloride is a chemical compound with a molecular formula of C7H16Cl2N3O. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is often used as an intermediate in the synthesis of various pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone dihydrochloride typically involves the reaction of 4-methylpiperazine with ethyl chloroacetate, followed by hydrolysis and subsequent reaction with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include:
Temperature: The reactions are usually carried out at room temperature or slightly elevated temperatures.
Solvents: Common solvents used include ethanol, methanol, and water.
Catalysts: Acidic catalysts such as hydrochloric acid are often employed to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various substituted piperazine derivatives, which are valuable intermediates in pharmaceutical synthesis.
Scientific Research Applications
2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Serves as an intermediate in the production of drugs targeting neurological and psychiatric disorders.
Industry: Utilized in the manufacture of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-2-(piperazin-1-yl)ethanamine
- 4-Amino-1-(4-methylpiperazin-1-yl)butan-1-one
- 2-(4-Methylpiperazin-1-yl)ethanol
Uniqueness
2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone dihydrochloride is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its ability to form stable dihydrochloride salts enhances its solubility and stability, making it a valuable compound in various research and industrial applications.
Biological Activity
Overview
2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone dihydrochloride (CAS: 146788-11-6) is a chemical compound with significant biological activity, particularly in pharmacology and medicinal chemistry. Its molecular formula is C7H17Cl2N3O, and it is primarily utilized as an intermediate in the synthesis of various pharmaceuticals targeting neurological and psychiatric disorders. This compound exhibits interactions with specific enzymes and receptors, making it a valuable subject for research in enzyme inhibition and receptor ligand studies.
Property | Value |
---|---|
Molecular Formula | C7H17Cl2N3O |
Molar Mass | 230.14 g/mol |
Melting Point | 274 °C |
Boiling Point | 285.6 °C at 760 mmHg |
Flash Point | 126.5 °C |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various metabolic pathways. The compound has been shown to act as both an inhibitor and an activator of these targets, influencing signal transduction mechanisms that are crucial for cellular functions.
Enzyme Inhibition Studies
Research indicates that this compound is employed in studies focusing on enzyme inhibitors. For instance, it has been used to explore its effects on poly(ADP-ribose) polymerase (PARP) activity, which is significant in cancer therapy due to its role in DNA repair mechanisms. Inhibitors of PARP can enhance the efficacy of certain chemotherapeutic agents by preventing cancer cells from repairing DNA damage .
Receptor Ligand Studies
This compound also serves as a ligand for various receptors, contributing to the understanding of receptor-ligand interactions in pharmacology. Its structural characteristics allow it to bind effectively to target receptors, influencing physiological responses relevant to neurological conditions .
Case Studies
- PARP Inhibition : A study demonstrated that derivatives of compounds similar to this compound exhibited significant inhibition of PARP activity in breast cancer cells, enhancing apoptotic markers such as cleaved PARP and phosphorylated H2AX .
- Neurological Drug Development : The compound has been investigated as a potential intermediate for drugs aimed at treating neurological disorders, leveraging its ability to modulate receptor activity related to neurotransmission .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it can be compared with structurally similar compounds:
Compound Name | Biological Activity |
---|---|
N,N-Dimethyl-2-(piperazin-1-yl)ethanamine | Neurotransmitter modulation |
4-Amino-1-(4-methylpiperazin-1-yl)butan-1-one | Antidepressant effects |
2-(4-Methylpiperazin-1-yl)ethanol | Analgesic properties |
Properties
IUPAC Name |
2-amino-1-(4-methylpiperazin-1-yl)ethanone;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O.2ClH/c1-9-2-4-10(5-3-9)7(11)6-8;;/h2-6,8H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSSYVVCMQOTDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373398 | |
Record name | 2-Amino-1-(4-methylpiperazin-1-yl)ethan-1-one--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146788-11-6 | |
Record name | 2-Amino-1-(4-methylpiperazin-1-yl)ethan-1-one--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 146788-11-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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